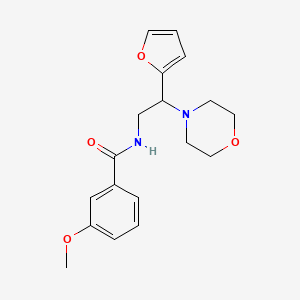

N-(2-(furan-2-yl)-2-morpholinoethyl)-3-methoxybenzamide

Description

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4/c1-22-15-5-2-4-14(12-15)18(21)19-13-16(17-6-3-9-24-17)20-7-10-23-11-8-20/h2-6,9,12,16H,7-8,10-11,13H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBFPLVVZROQEBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCC(C2=CC=CO2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 3-Methoxybenzoyl Chloride

The 3-methoxybenzamide core is typically derived from 3-methoxybenzoic acid, which is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O]. For example, refluxing 3-methoxybenzoic acid with excess SOCl₂ in anhydrous dichloromethane (DCM) at 60–70°C for 4–6 hours yields 3-methoxybenzoyl chloride in >90% purity. The reaction mechanism proceeds via nucleophilic acyl substitution, with SOCl₂ acting as both a solvent and dehydrating agent.

Key Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Anhydrous DCM |

| Temperature | 60–70°C |

| Reaction Time | 4–6 hours |

| Yield | 85–92% |

Synthesis of 2-(Furan-2-yl)-2-Morpholinoethylamine

The amine component is synthesized through a reductive amination strategy. Furfurylamine is reacted with morpholine in the presence of a ketone (e.g., acetone) and a reducing agent such as sodium cyanoborohydride (NaBH₃CN). This one-pot reaction proceeds via imine formation followed by reduction, yielding the secondary amine.

Example Protocol

-

Combine furfurylamine (1.0 equiv), morpholine (1.2 equiv), and acetone (1.5 equiv) in methanol.

-

Add NaBH₃CN (1.1 equiv) at 0°C and stir at room temperature for 12 hours.

-

Quench with aqueous NH₄Cl and extract with ethyl acetate.

-

Purify via column chromatography (SiO₂, 9:1 DCM:MeOH) to obtain the amine (68–75% yield).

Amide Bond Formation

The final step couples 3-methoxybenzoyl chloride with 2-(furan-2-yl)-2-morpholinoethylamine. Two predominant methods are employed:

Acid Chloride Method

Reacting the amine with 3-methoxybenzoyl chloride in the presence of a base (e.g., triethylamine, TEA) in DCM at 0–5°C affords the target compound. This method offers high efficiency but requires strict moisture control.

Optimized Conditions

| Parameter | Value |

|---|---|

| Solvent | Anhydrous DCM |

| Base | TEA (2.0 equiv) |

| Temperature | 0–5°C → room temperature |

| Reaction Time | 2–4 hours |

| Yield | 70–78% |

Coupling Reagent Approach

Alternative protocols use carbodiimides (e.g., EDC·HCl) with hydroxybenzotriazole (HOBt) in polar aprotic solvents like dimethylformamide (DMF). This method minimizes racemization and is preferred for heat-sensitive intermediates.

Representative Procedure

-

Dissolve 3-methoxybenzoic acid (1.0 equiv), EDC·HCl (1.2 equiv), and HOBt (1.1 equiv) in DMF.

-

Add the amine (1.05 equiv) and stir at room temperature for 12 hours.

-

Extract with ethyl acetate, wash with brine, and purify via recrystallization (ethanol/water) to isolate the product (65–72% yield).

Optimization Strategies and Challenges

Solvent and Temperature Effects

Polar aprotic solvents like DMF enhance reaction rates in coupling reagent methods due to improved reagent solubility. However, DCM remains preferable for acid chloride routes to avoid side reactions. Elevated temperatures (>40°C) in amidation steps risk decomposition of the furan ring, necessitating strict thermal control.

Purification Challenges

The polar nature of morpholine and furan substituents complicates purification. Silica gel chromatography with gradients of DCM:MeOH (95:5 to 85:15) effectively separates the product from unreacted amine and byproducts. Recrystallization from ethanol/water mixtures (3:1) yields crystals with >98% purity.

Byproduct Formation

Common byproducts include:

-

N-Acylurea : Formed via EDC decomposition in coupling reagent methods. Mitigated by using HOBt and maintaining low temperatures.

-

Dipeptide Adducts : Result from excess acid chloride. Controlled by slow addition of acyl chloride to the amine.

Analytical Characterization

The final product is characterized using:

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-morpholinoethyl)-3-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: The compound can undergo reduction reactions to form reduced furan derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the furan ring or the benzamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of furanones, while reduction can yield reduced furan derivatives .

Scientific Research Applications

Medicinal Chemistry

N-(2-(furan-2-yl)-2-morpholinoethyl)-3-methoxybenzamide has been investigated for its potential therapeutic properties:

- Anticancer Activity : Preliminary studies indicate that this compound exhibits significant anticancer properties by inhibiting tubulin polymerization, which is crucial for cancer cell proliferation. It has been shown to induce apoptosis in various cancer cell lines by disrupting mitotic spindle formation during cell division.

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against various pathogens, suggesting potential applications in treating infections.

Biological Research

The unique structure of this compound allows it to interact with specific molecular targets, making it valuable in biological research:

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in disease pathways, including histone deacetylases (HDACs), which play a role in cancer progression and other diseases .

- Mechanism of Action : The interactions between the furan and morpholine moieties with biological receptors or enzymes are subjects of ongoing research, aiming to elucidate their specific pathways and biological effects .

Materials Science

Beyond biological applications, this compound is being explored in materials science:

- Polymer Development : Its unique chemical properties make it a candidate for developing new polymers with specific functionalities, such as enhanced thermal stability or improved mechanical properties.

Case Study 1: Anticancer Activity

In vitro studies have demonstrated that this compound can selectively inhibit cancer cell growth while sparing normal cells. This selectivity was tested against human umbilical vein endothelial cells (HUVECs), showing that the compound effectively targets activated endothelial cells within tumors.

Case Study 2: Enzyme Inhibition

Research indicates that derivatives similar to this compound have been developed as potent HDAC inhibitors. These compounds have shown promise in preclinical models for various cancers, highlighting their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-morpholinoethyl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The furan ring and morpholinoethyl group are believed to play key roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Morpholinoethyl vs. Piperazine Side Chains

The morpholinoethyl group in the target compound may enhance solubility (logP ~2.5) compared to piperazine-containing analogs like Compound 7 (logP 2.37–2.55) . Piperazine derivatives often exhibit higher basicity, which can increase off-target binding to serotonin or sigma receptors.

Furan vs. Quinoline/Indazole Heterocycles

The furan ring in the target compound contrasts with the quinoline in CoPo-22 or indazole in StA-NS2-2. Furan’s electron-rich nature facilitates interactions with aromatic residues in enzyme active sites (e.g., SHP2 inhibitors in ), while quinoline’s planar structure enhances ΔF508-CFTR binding . Indazole’s hydrogen-bonding capacity may explain StA-NS2-2’s antiviral activity .

Methoxybenzamide as a Universal Pharmacophore

The 3-methoxybenzamide motif is conserved across multiple analogs, underscoring its versatility. In CoPo-22, it enables dual corrector-potentiator activity by stabilizing CFTR domains . In D4 ligands, it anchors the molecule to receptor subpockets via hydrogen bonding .

Contradictions and Limitations

Biological Activity

N-(2-(furan-2-yl)-2-morpholinoethyl)-3-methoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a furan ring, a morpholino group, and a methoxybenzamide moiety, which together contribute to its biological activity. The presence of these functional groups allows for potential interactions with various biological targets through hydrogen bonding and hydrophobic interactions, enhancing its solubility and bioavailability compared to other similar compounds.

Inhibition of Histone Deacetylases (HDACs)

One of the primary mechanisms through which this compound exerts its effects is by acting as an inhibitor of histone deacetylases (HDACs). HDAC inhibitors play a crucial role in modulating gene expression by altering the acetylation status of histones, which can lead to changes in cellular pathways involved in proliferation and apoptosis. This mechanism positions the compound as a promising candidate for cancer treatment.

Interaction with Biological Targets

Molecular docking studies suggest that this compound binds effectively to HDAC active sites, influencing their activity. The precise targets of this compound are still being investigated, but its structural features indicate a broad spectrum of potential interactions with various enzymes and receptors.

Biological Activity

The biological activity of this compound has been explored in several studies:

- Anticancer Activity : As an HDAC inhibitor, this compound has shown promise in preclinical models for inhibiting tumor growth and inducing apoptosis in cancer cells. Its ability to modulate epigenetic pathways makes it relevant for therapeutic strategies against various cancers.

- Antimicrobial Properties : Preliminary studies indicate that this compound may also exhibit antimicrobial activity against both gram-positive and gram-negative bacteria, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : The compound is being investigated for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with structurally similar compounds. The following table summarizes some notable examples:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-(morpholin-4-yl)phenyl)acetamide | Morpholino group with phenyl | Potential analgesic properties |

| N-(3-(furan-2-yl)phenyl)acetamide | Furan ring with phenyl | Antimicrobial activity |

| N-(2-(pyridin-4-yl)ethyl)-3-methoxybenzamide | Pyridine instead of furan | Anticancer activity |

This compound stands out due to its specific combination of a furan ring and morpholino group, which may enhance its solubility and bioavailability compared to other benzamides lacking these features.

Case Studies

Recent case studies have highlighted the efficacy of this compound in various experimental settings:

- In Vitro Studies : In vitro assays demonstrated that treatment with this compound led to significant reductions in cell viability in several cancer cell lines, indicating its potential as an effective therapeutic agent.

- Animal Models : Preclinical studies using animal models have shown that administration of this compound can inhibit tumor growth significantly compared to control groups, supporting its further development as an anticancer drug.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(furan-2-yl)-2-morpholinoethyl)-3-methoxybenzamide, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling the morpholine and furan moieties to a benzamide core. Key steps include:

- Amide bond formation : Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst to enhance reaction efficiency .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates, while reaction temperatures between 60–80°C minimize side products .

- Monitoring : Track conversion rates via TLC or HPLC, targeting >95% purity for intermediates .

Q. Which chromatographic techniques are most effective for monitoring the purity and conversion rates of intermediates during synthesis?

- Methodological Answer :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify intermediates. Gradient elution (water/acetonitrile with 0.1% trifluoroacetic acid) resolves polar and non-polar impurities .

- Flash chromatography : Ideal for preparative purification of intermediates. Optimize mobile phase ratios (e.g., hexane/ethyl acetate) based on TLC Rf values .

Q. How do the electronic properties of the furan and morpholine moieties influence the compound's reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Furan ring : The electron-rich oxygen atom in furan enhances nucleophilic attack at the α-position, facilitating substitutions. However, its aromaticity limits reactivity compared to non-aromatic heterocycles .

- Morpholine : The electron-donating nitrogen in morpholine stabilizes adjacent carbocations, enabling efficient alkylation reactions. Use kinetic studies (e.g., rate constants under varying pH) to quantify substituent effects .

Advanced Research Questions

Q. What strategies can resolve discrepancies in biological activity data between in vitro and in vivo models for this compound?

- Methodological Answer :

- Comparative assays : Perform parallel in vitro (e.g., receptor binding assays) and in vivo (e.g., PET imaging in primates) studies to assess blood-brain barrier (BBB) penetration and metabolic stability .

- Metabolite profiling : Use LC-MS to identify active/inactive metabolites in plasma and brain tissue. Adjust dosing regimens based on pharmacokinetic half-life discrepancies .

Q. How can molecular docking studies be designed to elucidate the interaction between this compound and dopamine D4 receptors?

- Methodological Answer :

- Ligand preparation : Optimize the compound’s 3D structure using DFT (density functional theory) to account for conformational flexibility of the morpholine and furan groups .

- Receptor modeling : Use X-ray crystallography data of D4 receptors (e.g., PDB ID 5WIU) to define binding pockets. Perform blind docking with AutoDock Vina to identify high-affinity poses .

- Validation : Cross-validate docking results with mutagenesis studies (e.g., alanine scanning of key receptor residues) .

Q. What experimental approaches validate the role of the morpholine ring in enhancing blood-brain barrier permeability, as suggested by computational models?

- Methodological Answer :

- LogP measurements : Determine partition coefficients (octanol/water) to correlate morpholine’s hydrophilicity with BBB penetration. Compare with analogs lacking morpholine .

- In situ perfusion : Quantify brain uptake in rodent models using radiolabeled compound (e.g., carbon-11 labeling for PET) .

- P-glycoprotein assays : Test inhibition of efflux pumps (e.g., Caco-2 cell monolayers) to assess whether morpholine reduces transporter-mediated exclusion .

Data Contradiction Analysis

Q. How can conflicting data on the compound’s selectivity for dopamine D4 vs. sigma-1 receptors be reconciled?

- Methodological Answer :

- Receptor profiling : Use radioligand displacement assays (e.g., [³H]spiperone for D4, [³H]pentazocine for sigma-1) under identical buffer conditions (pH 7.4, 37°C) to minimize variability .

- Structural analogs : Synthesize derivatives lacking the morpholine or furan groups to isolate structural determinants of selectivity. Compare IC50 values across receptor subtypes .

Structure-Activity Relationship (SAR) Studies

Q. Which substituent modifications on the benzamide core could enhance binding affinity while reducing off-target effects?

- Methodological Answer :

- Electron-withdrawing groups : Introduce fluorine or nitro groups at the 4-position of the benzamide to enhance π-stacking with aromatic residues in target receptors .

- Steric hindrance : Add methyl groups to the morpholine ring to limit conformational flexibility, potentially improving selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.